2-{5-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
2-{5-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a combination of piperidine, nitrophenyl, oxadiazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide intermediate. The nitrophenyl group is introduced via nitration of an appropriate aromatic precursor, followed by the attachment of the piperidine moiety through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium on carbon (Pd/C) for hydrogenation steps and strong acids or bases for cyclization reactions are commonly used .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino derivative.
Reduction: The nitro group can be reduced to an amine using hydrogenation or chemical reducing agents.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Substituted piperidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-{5-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-3-yl}pyridine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Materials Science: Utilized in the development of organic electronic materials and sensors.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidine moiety may interact with hydrophobic pockets in proteins. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: Shares the piperidine moiety and is used in similar applications.
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Another piperidine derivative with similar chemical properties.
Uniqueness
2-{5-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-13-5-4-10-23(12-13)16-8-7-14(11-17(16)24(25)26)19-21-18(22-27-19)15-6-2-3-9-20-15/h2-3,6-9,11,13H,4-5,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSBAGRZZQRXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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